molecular formula C15H13ClO3 B14453986 1'-Acetonaphthone, 4'-(acetonyloxy)-2-chloro- CAS No. 73622-69-2

1'-Acetonaphthone, 4'-(acetonyloxy)-2-chloro-

Cat. No.: B14453986
CAS No.: 73622-69-2
M. Wt: 276.71 g/mol
InChI Key: DRZGRVYAIDGBMC-UHFFFAOYSA-N
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Description

1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- is a chemical compound with a complex structure that includes a naphthalene ring substituted with an acetyl group, an acetonyloxy group, and a chlorine atom

Preparation Methods

The synthesis of 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- typically involves multi-step organic reactions One common synthetic route starts with the acetylation of naphthalene to form 1-acetylnaphthalene This intermediate is then subjected to chlorination to introduce the chlorine atom at the 2-position

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the chlorine atom, depending on the reducing agent.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Esterification and Hydrolysis: The acetonyloxy group can undergo esterification to form more complex esters or hydrolysis to revert to the original alcohol and acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

    Biology: This compound can be used as a probe to study enzyme-catalyzed reactions, particularly those involving acetylation and chlorination.

    Medicine: Derivatives of this compound may exhibit biological activity, including anti-inflammatory, antiviral, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.

    Industry: It is used in the production of dyes, fragrances, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit or activate enzymes involved in acetylation or chlorination reactions. The acetonyloxy group can act as a leaving group, facilitating nucleophilic substitution reactions. The chlorine atom can participate in electrophilic aromatic substitution, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- can be compared with similar compounds such as:

    1-Acetylnaphthalene: Lacks the acetonyloxy and chlorine substituents, making it less reactive in certain chemical reactions.

    2-Chloro-1-acetylnaphthalene: Similar structure but lacks the acetonyloxy group, affecting its reactivity and applications.

    4’-Acetonyloxy-1-acetylnaphthalene:

The presence of both the acetonyloxy and chlorine groups in 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- makes it unique and versatile for various chemical transformations and applications.

Properties

CAS No.

73622-69-2

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

1-[4-(2-chloroacetyl)naphthalen-1-yl]oxypropan-2-one

InChI

InChI=1S/C15H13ClO3/c1-10(17)9-19-15-7-6-12(14(18)8-16)11-4-2-3-5-13(11)15/h2-7H,8-9H2,1H3

InChI Key

DRZGRVYAIDGBMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)CCl

Origin of Product

United States

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